molecular formula C10H18O B14390712 (3R)-2-Methylnon-4-YN-3-OL CAS No. 87682-13-1

(3R)-2-Methylnon-4-YN-3-OL

Cat. No.: B14390712
CAS No.: 87682-13-1
M. Wt: 154.25 g/mol
InChI Key: GHEHXRGUNOPVKP-JTQLQIEISA-N
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Description

(3R)-2-Methylnon-4-YN-3-OL is an organic compound with a unique structure that includes a triple bond (alkyne) and a hydroxyl group (alcohol)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-Methylnon-4-YN-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the molecule. One common approach is the use of asymmetric catalysis, where chiral catalysts are employed to guide the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-Methylnon-4-YN-3-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.

Scientific Research Applications

(3R)-2-Methylnon-4-YN-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-2-Methylnon-4-YN-3-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in pi-stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-Methylnon-4-YN-3-OL: The enantiomer of (3R)-2-Methylnon-4-YN-3-OL, which has similar chemical properties but may exhibit different biological activities.

    2-Methylnon-4-YN-3-OL: A compound with the same functional groups but lacking the chiral center, resulting in different stereochemistry.

    Non-4-YN-3-OL: A compound with a similar structure but without the methyl group at the second position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules

Properties

CAS No.

87682-13-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3R)-2-methylnon-4-yn-3-ol

InChI

InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-6H2,1-3H3/t10-/m0/s1

InChI Key

GHEHXRGUNOPVKP-JTQLQIEISA-N

Isomeric SMILES

CCCCC#C[C@@H](C(C)C)O

Canonical SMILES

CCCCC#CC(C(C)C)O

Origin of Product

United States

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